molecular formula C11H7F3N4O2 B13731789 4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B13731789
M. Wt: 284.19 g/mol
InChI Key: HQKXFAZSRHMTQX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves the introduction of the nitrophenyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 4-nitroaniline with a trifluoromethylated pyrimidine precursor under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    6-(Trifluoromethyl)pyrimidin-2-amine: Lacks the nitrophenyl group, affecting its reactivity and applications.

Uniqueness

4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7F3N4O2

Molecular Weight

284.19 g/mol

IUPAC Name

4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H7F3N4O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-1-3-7(4-2-6)18(19)20/h1-5H,(H2,15,16,17)

InChI Key

HQKXFAZSRHMTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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